6-Iodopyridin-2-aminehydrochloride
Description
Significance of Halogenated Aminopyridines in Heterocyclic Chemistry
Halogenated aminopyridines are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide array of functionalized molecules. sigmaaldrich.com The presence of a halogen atom, such as iodine, on the pyridine (B92270) ring introduces a site for various cross-coupling reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com
The reactivity of halogenated heterocycles makes them valuable precursors for creating novel compounds with specific properties. sigmaaldrich.com The carbon-halogen bond can be strategically manipulated, allowing chemists to introduce different functional groups onto the heterocyclic core. sigmaaldrich.com For instance, the iodine atom in iodo-substituted pyridines is an excellent leaving group in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings.
Furthermore, the amino group on the pyridine ring provides a nucleophilic center and a site for further derivatization. It can be acylated, alkylated, or used to form fused heterocyclic systems. The interplay between the activating amino group and the deactivating, yet synthetically useful, halogen atom allows for regioselective transformations, which are crucial for the efficient synthesis of complex target molecules. This dual functionality is particularly significant in the construction of pharmacologically active compounds and advanced materials. nih.gov
Overview of Pyridine Derivatives as Precursors in Advanced Organic Synthesis
Pyridine and its derivatives are among the most important heterocyclic compounds, forming the core of many natural products, pharmaceuticals, and agrochemicals. bohrium.comwikipedia.org The pyridine ring is a structural motif found in essential biomolecules like vitamins. bohrium.com In advanced organic synthesis, pyridine derivatives serve as key precursors for building complex molecular frameworks. organic-chemistry.orgresearchgate.net
The synthetic versatility of pyridines is extensive. They can undergo a wide range of reactions, including electrophilic substitution (though less readily than benzene), nucleophilic substitution, and reactions at the nitrogen atom. wikipedia.orglibretexts.org The nitrogen atom imparts basicity and can be quaternized or oxidized to form N-oxides, which alters the reactivity of the ring and enables further transformations. organic-chemistry.org
Modern synthetic methods have expanded the utility of pyridine derivatives. organic-chemistry.org Cross-coupling reactions have become a powerful tool for creating substituted pyridines with precise control over the position of functional groups. organic-chemistry.org Additionally, methods like direct C-H activation and cycloaddition reactions provide efficient routes to highly functionalized pyridine structures. organic-chemistry.org This wide range of reactivity makes pyridine-based precursors indispensable in the synthesis of new drugs and functional materials. bohrium.comresearchgate.net
Contextualization of 6-Iodopyridin-2-amine (B1289233) hydrochloride within Pyridine Chemistry Research
6-Iodopyridin-2-amine hydrochloride holds a specific and valuable position within the broader context of pyridine chemistry research. It is a bifunctional reagent, meaning it has two distinct reactive sites that can be selectively addressed in a synthetic sequence.
The primary utility of this compound lies in its role as a building block. The iodine atom at the 6-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at this position. The 2-amino group, on the other hand, can participate in a range of reactions common to aromatic amines. It can be diazotized, acylated, or used as a nucleophile to construct fused ring systems, such as imidazopyridines. bldpharm.com
The hydrochloride salt form of 6-Iodopyridin-2-amine simply means the basic nitrogen of the amino group and/or the pyridine ring has been protonated by hydrogen chloride to form a salt. This is a common practice in chemical synthesis to improve the stability, shelf-life, and handling of amine-containing compounds. In solution, the free base can be readily regenerated by treatment with a mild base.
Research involving similar structures, such as 6-chloro-5-iodopyridin-2-amine (B1401291) biosynth.comsynchem.de and 2,6-diamino-3-iodopyridine chemicalbook.com, highlights the synthetic interest in halogenated aminopyridines for creating complex molecular architectures, often for evaluation in medicinal chemistry programs. acs.org For example, a patent describes a one-step method for preparing 2-amino-6-iodopyridine from 1,3-dicyanopropanol-2 and hydrogen iodide, showcasing efforts to develop efficient synthetic routes to these valuable intermediates. google.com
Table of Compound Properties
Below is an interactive table summarizing the key chemical identifiers for 6-Iodopyridin-2-amine.
| Property | Value |
| Compound Name | 6-Iodopyridin-2-amine |
| CAS Number | 88511-25-5 |
| Molecular Formula | C5H5IN2 |
| Molecular Weight | 220.01 g/mol |
| MDL Number | MFCD07779511 |
Data sourced from CookeChem. cookechem.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6ClIN2 |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
6-iodopyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H |
InChI Key |
KHJLSRJJUCMCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)I)N.Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 6 Iodopyridin 2 Amine and Its Hydrochloride Salt
Direct Synthetic Routes to 6-Iodopyridin-2-amine (B1289233)
The synthesis of 6-Iodopyridin-2-amine is primarily achieved through two main strategies: the direct iodination of a pre-existing aminopyridine core or the introduction of an amino group onto an iodinated pyridine (B92270) ring.
Regioselective Iodination Strategies of 2-Aminopyridines
The direct iodination of 2-aminopyridine (B139424) presents a regioselectivity challenge, as the pyridine nitrogen and the amino group direct the electrophilic attack to different positions. However, achieving iodination at the C-6 position is a key goal. The electrophilic iodination of aromatic substrates like aminopyridines can be challenging due to the weak reactivity of iodine, often necessitating harsh reaction conditions or the use of strong oxidizing agents. mdpi.com
Various reagents and conditions have been explored to control the position of iodination on aromatic rings. For instance, the iodination of anilines, which are structurally analogous to aminopyridines, has been achieved with regioselective control using systems like silver sulfate (B86663) (Ag₂SO₄) and iodine (I₂). nih.gov The choice of solvent and reagent can significantly influence the outcome, particularly the ratio of ortho- to para-substituted products. nih.gov While specific data for the direct C-6 iodination of 2-aminopyridine is not abundant in the provided results, the principles derived from aniline (B41778) chemistry are highly applicable. Reagents such as N-iodosuccinimide (NIS), often used with an acid catalyst, are also common in the iodination of electron-rich aromatic and heteroaromatic compounds. nih.govnih.gov
Table 1: Reagents for Electrophilic Iodination
| Reagent System | Comments | Source(s) |
|---|---|---|
| I₂ / Silver Salts (e.g., Ag₂SO₄) | Used for iodination of anilines, with regioselectivity influenced by reaction conditions. | nih.gov |
| N-Iodosuccinimide (NIS) / Acid | A common reagent for iodinating activated aromatic rings. | nih.govnih.gov |
Amination Reactions in the Synthesis of 6-Iodopyridin-2-amine Precursors
An alternative approach to synthesizing 6-Iodopyridin-2-amine involves introducing the amino group onto a pyridine ring that already contains an iodine atom at the 6-position. This is typically achieved through the amination of a suitable precursor, such as a 2,6-dihalopyridine.
Palladium-catalyzed amination reactions are a powerful tool for this transformation. The amination of 2,6-dihalopyridines with various amines can be effectively carried out using a palladium catalyst. researchgate.net This method allows for the formation of a carbon-nitrogen bond under relatively mild conditions. Another classical method for aminating the pyridine ring is the Chichibabin reaction, which traditionally uses sodium amide to introduce an amino group at the 2- or 6-position of the pyridine ring. google.com While highly effective for producing compounds like 2,6-diaminopyridine, this reaction typically requires high temperatures. google.com The synthesis of asymmetric products can be achieved by carefully controlling the reaction conditions and the nature of the starting materials. researchgate.net
Conversion to 6-Iodopyridin-2-aminehydrochloride
The hydrochloride salt of 6-Iodopyridin-2-amine is often preferred for its increased stability and solubility in certain solvents. Its formation is a standard acid-base reaction.
Acid-Base Reactions for Hydrochloride Formation
The conversion of the free base, 6-Iodopyridin-2-amine, to its hydrochloride salt is accomplished through a straightforward acid-base reaction. The basic nitrogen atom of the pyridine ring reacts with a strong acid, such as hydrochloric acid (HCl), to form the corresponding ammonium (B1175870) salt. A similar process has been documented for the formation of 2-amino-5-iodopyridinium bromide, where 2-amino-5-iodopyridine (B21400) was treated with concentrated hydrobromic acid (HBr) at room temperature. clarku.edu This reaction results in the protonation of the pyridine ring nitrogen, yielding the salt. clarku.edu The same principle applies to the formation of 6-Iodopyridin-2-amine hydrochloride, where HCl is used instead of HBr.
Methodological Considerations for Salt Isolation and Purification
The isolation and purification of 6-Iodopyridin-2-amine hydrochloride typically involve crystallization. After the reaction between the amine and hydrochloric acid, the resulting salt often precipitates from the reaction medium, especially upon cooling or the addition of a less polar co-solvent. The solid product can then be collected by filtration.
Purification is generally achieved by recrystallization. This involves dissolving the crude salt in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. In the synthesis of similar compounds, the pH of the solution is sometimes adjusted to induce precipitation of the pure product. chemicalbook.com The final product is then washed with a small amount of cold solvent to remove any remaining impurities and dried to a constant weight. chemicalbook.com The formation of pale-yellow crystals has been observed in the case of the analogous hydrobromide salt, indicating that the hydrochloride salt is also likely a crystalline solid. clarku.edu
Green Chemistry Approaches in Iodoaminopyridine Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in the pharmaceutical and chemical industries. nih.gov These green chemistry principles are being applied to the synthesis of iodoaminopyridines to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One notable green approach is the use of mechanochemistry, or solvent-free reactions, often conducted in a ball mill. researchgate.net This technique can lead to the efficient synthesis of nitrogen-containing heterocycles without the need for bulk solvents. researchgate.net For iodination reactions, a green method has been developed using mechanical grinding under solvent-free conditions, which represents an environmentally friendly alternative to traditional methods that often use harsh acids. mdpi.com
Another key aspect of green chemistry is the use of water as a reaction solvent. Iodine-catalyzed reactions in aqueous media, using green oxidants like hydrogen peroxide, have been developed for the synthesis of complex aromatic compounds. rsc.org These methods are highly atom-economical and significantly reduce the generation of hazardous waste. rsc.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel, also align with the principles of green chemistry by minimizing intermediate isolation and purification steps, thus saving energy and reducing solvent use. nih.gov
Table 2: Green Chemistry Strategies in Heterocyclic Synthesis
| Strategy | Description | Potential Application | Source(s) |
|---|---|---|---|
| Mechanochemistry | Solvent-free synthesis using mechanical force (e.g., ball milling). | Direct iodination or amination reactions. | mdpi.comresearchgate.net |
| Aqueous Media | Using water as a safe and environmentally benign solvent. | Iodine-catalyzed reactions. | rsc.org |
| Green Oxidants | Employing environmentally friendly oxidizing agents like H₂O₂. | In-situ generation of reactive iodine species. | rsc.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2,6-diaminopyridine |
| 2-amino-5-iodopyridine |
| 2-amino-5-iodopyridinium bromide |
| 2-aminopyridine |
| 6-Iodopyridin-2-amine |
| 6-Iodopyridin-2-amine hydrochloride |
| Iodine |
| N-iodosuccinimide |
| Silver sulfate |
Sustainable Methodologies for Target Compound Production
The drive towards green chemistry has significantly influenced the synthesis of pyridine derivatives. Sustainable methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements in this area include the adoption of catalytic systems, one-pot reactions, and the use of greener solvents or solvent-free conditions.
Historically, the amination of pyridine rings could involve harsh conditions, such as those seen in the Chichibabin reaction, which traditionally uses sodium amide at high temperatures. google.com Modern approaches seek to circumvent these demanding requirements. One sustainable strategy involves the use of natural product-derived catalysts. For instance, catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been successfully employed in the synthesis of 6-amino-2-pyridone derivatives. nih.gov These catalysts are advantageous as they are non-toxic, operate under milder conditions, and avoid the use of heavy metals. nih.gov
The table below summarizes sustainable approaches applicable to the synthesis of aminopyridine frameworks.
| Methodology | Catalyst/Conditions | Key Advantages | Reference |
| One-Pot, Two-Step Synthesis | Natural Product Catalysts (e.g., Guanidine Carbonate) | Avoids heavy metals, milder reaction conditions, non-toxic. | nih.gov |
| Multicomponent One-Pot Reaction | Solvent-free conditions | Reduced solvent waste, increased efficiency, time-saving. | nih.gov |
| Phase-Transfer Catalysis | Aromatic or fatty alcohol amines | Can shorten reaction times and improve yields over traditional methods. | google.com |
| Optimized Cross-Coupling | Palladium(0) or Copper Catalysts | High selectivity, functional group tolerance, improved yields. | medchemexpress.comelsevierpure.commdpi.com |
These methodologies highlight a clear trend away from stoichiometric reagents and harsh conditions towards catalytic, efficient, and environmentally conscious synthetic routes for producing complex pyridine derivatives.
Atom Economy and Reaction Efficiency in 6-Iodopyridin-2-amine Synthesis
Atom economy and reaction efficiency are critical metrics for evaluating the sustainability and practicality of a synthetic pathway. Atom economy, a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final desired product. High atom economy is achieved in reactions where byproduct formation is minimal, such as addition and rearrangement reactions. Reaction efficiency encompasses not only the chemical yield but also factors like reaction time, ease of purification, and energy consumption.
The direct iodination of 2-aminopyridine is a common route to producing iodinated aminopyridines. A representative procedure involves treating the starting amine with an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent. While effective, the atom economy of such a substitution reaction is inherently limited by the formation of succinimide (B58015) as a byproduct.
Modern catalytic cross-coupling reactions and multicomponent reactions represent significant improvements in both reaction efficiency and atom economy.
Catalytic Cross-Coupling: The synthesis of related structures, such as 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, has been optimized using palladium-catalyzed cross-coupling reactions like the Miyaura borylation. mdpi.com These methods are known for their high efficiency and selectivity, allowing for the construction of complex molecules with improved yields and simplified purification processes. mdpi.com Copper-catalyzed reactions are also prominent in constructing complex molecules from 2-amino-3-iodopyridine (B10696) precursors. medchemexpress.com Such catalytic approaches significantly enhance reaction efficiency by lowering the activation energy and allowing reactions to proceed under milder conditions.
The table below details reaction parameters from an efficient synthesis of a related aminopyridine, demonstrating the focus on optimizing reaction conditions to maximize efficiency.
| Parameter | Condition | Yield | Reference |
| Temperature Optimization | 60 °C | 40% | nih.gov |
| Temperature Optimization | 80 °C | Best Yield | nih.gov |
| Reaction Time | 3 hours (at 80 °C) | Best Yield | nih.gov |
The final step in producing the target compound, the formation of the hydrochloride salt, is typically a highly efficient and atom-economical process. It involves treating the synthesized 6-iodopyridin-2-amine base with hydrochloric acid, usually in a suitable solvent like ethanol (B145695) or diethyl ether, leading to the precipitation of the salt in high purity and yield.
Mechanistic Investigations of Reactions Involving 6 Iodopyridin 2 Amine Scaffolds
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings like pyridine (B92270). wikipedia.orguci.edu The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govresearchgate.net The reactivity of the 6-iodopyridin-2-amine (B1289233) scaffold in SNAr reactions is significantly influenced by the electronic properties of both the amino group and the iodine substituent.
Role of the Amino Group in Pyridine Ring Activation
The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. wikipedia.orgyoutube.com The presence of an amino group (-NH2) at the C2 position introduces competing electronic effects.
While the amino group is typically considered an electron-donating group by resonance, which would be expected to deactivate the ring towards nucleophilic attack, its role in the context of 2-aminopyridine (B139424) derivatives is more complex. In the case of 6-iodopyridin-2-amine, the amino group is positioned ortho to the ring nitrogen and para to the C6 iodo substituent. The activation of the pyridine ring is a result of several factors:
Ring Nitrogen Activation: The primary activating feature is the pyridine nitrogen, which withdraws electron density from the ring carbons, increasing their electrophilicity. wikipedia.org
Stabilization of the Meisenheimer Intermediate: During an SNAr reaction at the C6 position, the nucleophile attacks the carbon bearing the iodine, pushing the pi-electrons onto the ring to form a negatively charged Meisenheimer intermediate. wikipedia.org The electron-withdrawing pyridine nitrogen at the 1-position is crucial for stabilizing this anionic intermediate through resonance, as it can directly bear the negative charge.
Influence of the Amino Group: The 2-amino group can participate in the stabilization of the Meisenheimer complex. Although it is an electron-donating group, its presence can influence the regioselectivity and reactivity. In related systems, such as 2-amino-4,6-dichloropyrimidine, the amino group, in conjunction with the ring nitrogens, contributes to the stabilization of anionic intermediates, thereby increasing reactivity. uniatlantico.edu.coproquest.com Some studies have explored activating aminopyridines for SNAr by forming transient η⁶-pyridine metal complexes, which serve as powerful electrophiles. thieme-connect.comthieme-connect.de
Influence of the Halogen (Iodine) on SNAr Reactivity
The nature of the halogen leaving group is a critical factor in determining the rate of SNAr reactions. In contrast to SN2 reactions where the leaving group ability follows the order I > Br > Cl > F, the typical reactivity order for SNAr is F > Cl ≈ Br > I. wikipedia.orgrsc.orgnih.gov
This inverted trend is because the rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent expulsion of the leaving group. masterorganicchemistry.comresearchgate.net The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
However, this reactivity order is not absolute and can be reversed depending on the specific nucleophile, substrate, and reaction conditions. nih.govsci-hub.se
When Nucleophilic Attack is Rate-Determining: The reactivity order F > Cl > Br > I holds true. The C-I bond is the least polarized, making the C6 carbon in 6-iodopyridin-2-amine less electrophilic compared to its fluoro or chloro analogs.
When Leaving Group Expulsion is Rate-Determining: In some cases, particularly with highly reactive nucleophiles or substrates where the Meisenheimer complex is formed rapidly and reversibly, the second step—the expulsion of the halide—can become rate-limiting. In such scenarios, the C-X bond strength becomes paramount, and the reactivity order reverts to the more familiar I > Br > Cl > F, as the C-I bond is the weakest and iodide is the best leaving group among the halogens. sci-hub.se Studies on 2-halopyridines have shown that with sulfur nucleophiles, the reactivity follows I > Br > Cl > F, suggesting the second step is rate-determining. In contrast, with an oxygen nucleophile, the order was F > Cl > Br > I. sci-hub.se
The table below summarizes the relative reactivity of halogens in SNAr reactions based on the rate-determining step.
| Rate-Determining Step | Halogen Reactivity Order | Rationale |
| Nucleophilic Attack | F > Cl ≈ Br > I | The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the attack. wikipedia.org |
| Leaving Group Expulsion | I > Br > Cl > F | The C-I bond is the weakest, making iodide the easiest halide to displace from the Meisenheimer complex. sci-hub.se |
Metal-Catalyzed Cross-Coupling Reaction Mechanisms
The carbon-iodine bond in 6-iodopyridin-2-amine is an excellent handle for participating in a variety of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity.
Palladium-Catalyzed C-C, C-N, and C-O Bond Formations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. libretexts.org For substrates like 6-iodopyridin-2-amine, the most prominent of these transformations are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, particularly for the synthesis of N-aryl amines. wikipedia.orgyoutube.com The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org For a substrate like 6-iodopyridin-2-amine, this reaction would involve coupling with another amine to form a di-aminopyridine derivative or a more complex N-arylated structure.
The catalytic cycle generally proceeds through three key steps: wikipedia.orgyoutube.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodopyridin-2-amine, forming a Pd(II) complex. This is typically the rate-limiting step.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, which is reduced back to its catalytically active Pd(0) state.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. youtube.com
| Component | Role in Buchwald-Hartwig Amination | Example(s) |
| Aryl Halide | Electrophilic coupling partner | 6-Iodopyridin-2-amine |
| Amine | Nucleophilic coupling partner | Primary or secondary amines |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | XPhos, SPhos, BINAP, DPPF wikipedia.orgyoutube.com |
| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes reactants | Toluene, Dioxane |
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds. libretexts.orgyoutube.com It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.com Using 6-iodopyridin-2-amine, this reaction allows for the introduction of a wide range of aryl or vinyl substituents at the C6 position.
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and shares similarities with other cross-coupling reactions: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 6-iodopyridin-2-amine to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base (forming a borate (B1201080) complex), transfers its organic group to the palladium(II) center, displacing the halide. This is often the rate-determining step.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.
The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. youtube.com
| Component | Role in Suzuki-Miyaura Coupling | Example(s) |
| Aryl Halide | Electrophilic coupling partner | 6-Iodopyridin-2-amine |
| Organoboron Reagent | Nucleophilic coupling partner | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com |
| Ligand | Stabilizes the Pd center (can be part of the precatalyst) | PPh₃, dppf |
| Base | Activates the organoboron reagent for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants | Dioxane/Water, Toluene, DMF |
Heck and Sonogashira Coupling Mechanisms
The Heck reaction facilitates the coupling of aryl halides with alkenes. The generally accepted catalytic cycle for the Heck reaction involving 6-iodopyridin-2-amine begins with the oxidative addition of the C-I bond to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by the migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the functionalized pyridine product and a hydridopalladium complex. libretexts.org Finally, base-mediated reductive elimination regenerates the active Pd(0) catalyst. libretexts.orgpitt.edu Two primary mechanistic pathways are recognized: the neutral pathway and the cationic pathway. pitt.edu The choice of pathway is influenced by the reaction conditions, such as the nature of the palladium precursor and the presence of halide scavengers. pitt.edu
The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, also proceeds through a palladium-based catalytic cycle. libretexts.org A key feature of this reaction is the co-catalytic role of copper(I), which activates the terminal alkyne for transmetalation. libretexts.org The mechanism typically starts with the oxidative addition of 6-iodopyridin-2-amine to the Pd(0) catalyst. nih.gov Concurrently, the copper catalyst reacts with the alkyne to form a copper acetylide species. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the alkyne-substituted pyridine and regenerates the Pd(0) catalyst. libretexts.orgnih.gov More complex bimetallic mechanisms, where two separate palladium catalytic cycles are interconnected by a palladium-palladium transmetalation step, have also been proposed. nih.gov
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a cost-effective and less toxic alternative to palladium-based methods for certain transformations.
Ullmann-Type Reactions for C-N Bond Formation
The Ullmann condensation is a classical copper-promoted method for forming C-N bonds. wikipedia.org In the context of 6-iodopyridin-2-amine, this reaction allows for the introduction of various nitrogen nucleophiles at the 6-position. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols utilize soluble copper catalysts with supporting ligands, enabling milder reaction conditions. wikipedia.orgnih.govnih.gov
The mechanism of the Ullmann-type C-N coupling is thought to involve the formation of a copper(I) amide in situ. This species then undergoes oxidative addition with the aryl halide (6-iodopyridin-2-amine). Subsequent reductive elimination from a Cu(III) intermediate affords the N-arylated product and a copper(I) halide. wikipedia.orgorganic-chemistry.org The use of ligands such as 1,2-diols (e.g., ethylene (B1197577) glycol) has been shown to promote these reactions, particularly for the selective amination at the C-5 position of related 2-amino-5-halopyridines. rsc.orgresearchgate.net The choice of ligand and base is crucial for the success of these couplings, with systems like CuI/metformin showing efficacy in green solvents like ethanol (B145695). researchgate.net
Table 1: Catalyst Systems for Ullmann-Type C-N Coupling of (Hetero)aryl Halides
| Catalyst System | Ligand/Promoter | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 | Moderate to Excellent | nih.gov |
| CuI | Ethylene glycol | K₂CO₃ | t-Butanol/2-Propanol | 110 | 87 | rsc.orgresearchgate.net |
| CuO | Oxalyl dihydrazide/Hexane-2,5-dione | - | Water | Microwave/Heat | - | nih.gov |
| CuI | Metformin | Cs₂CO₃ | Ethanol | Reflux | 75-96 | researchgate.net |
| CuI | Prolinamide | K₂CO₃ | Water | 100 | Good to Excellent | researchgate.net |
Mechanistic Aspects of Cu-Assisted Nucleophilic Radioiodination
Copper-mediated radioiodination has emerged as a significant method for introducing radioisotopes of iodine into molecules for applications in medical imaging. researchgate.net The Chan-Evans-Lam (CEL) coupling reaction provides a framework for understanding this transformation. researchgate.net The mechanism is believed to commence with the formation of copper complexes. researchgate.net For instance, in the radioiododeboronation of arylboronic acids, a proposed mechanism involves the transmetalation of the aryl group to a Cu(II) center, followed by disproportionation to a Cu(III) species, and then reductive elimination to yield the aryl iodide. st-andrews.ac.uk
Ligands such as 1,10-phenanthroline (B135089) play a crucial role in facilitating these reactions, even at room temperature and with low catalyst loadings. nih.govacs.org Mechanistic studies suggest that the ligand facilitates transmetalation, potentially through hydrogen bonding to an in situ generated boronate, and is integral to the key oxidative events of the catalytic cycle. st-andrews.ac.ukacs.org The active precatalyst can be a complex like [Cu(OAc)(phen)₂]OAc, which has been shown to be highly effective for the radioiodination of arenes. acs.org The reaction conditions, including the concentrations of copper and iodide, are critical factors that influence the reaction mechanisms and potential side reactions. researchgate.net
C-H Functionalization Directed by Amino and Pyridine Moieties
Direct C-H functionalization represents a highly atom-economical approach to modifying organic molecules, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The amino and pyridine groups within the 6-iodopyridin-2-amine scaffold can act as directing groups, guiding the regioselective activation of C-H bonds.
Regioselectivity and Mechanistic Models for Directed C-H Activation
The inherent electronic properties of the pyridine ring and the coordinating ability of the nitrogen atom and the amino group heavily influence the regioselectivity of C-H activation. nih.goveurekaselect.com Generally, C-H functionalization of pyridines is challenging due to their electron-deficient nature and the strong coordination of the nitrogen to the metal catalyst. rsc.orgeurekaselect.com
For pyridines, C-H activation can be directed to different positions depending on the catalyst system and any additional directing groups present on the substrate. nih.govnih.govresearchgate.net For instance, in the absence of a strong directing group, functionalization often occurs at the C2- or C4-positions due to electronic effects. researchgate.net However, the amino group in 6-iodopyridin-2-amine can direct metal catalysts to the adjacent C-H bonds.
Mechanistic models for directed C-H activation often involve the formation of a metallacyclic intermediate. researchgate.net For example, a transition metal catalyst can coordinate to the directing group (the amino or pyridine nitrogen), bringing the metal center in close proximity to a specific C-H bond. This facilitates the cleavage of the C-H bond, often through a concerted metalation-deprotonation (CMD) pathway or oxidative addition. acs.org In some cases, a boryl pincer complex can activate a C-H bond of pyridine, where the pyridine coordinates to the boron center, leading to the insertion of the metal into the C-H bond. acs.orgresearchgate.net The regioselectivity can be rationalized by considering electronic effects, such as the repulsion between the nitrogen lone pair and the polarized C-Pd bond, and the acidity of the C-H bond. nih.gov
Table 2: Regioselectivity in Directed C-H Functionalization of Pyridines
| Directing Group | Catalyst System | Position Functionalized | Mechanistic Rationale | Reference |
| Amide | Rh(III) | C4 | Coordination to amide, steric control | nih.gov |
| N,N-diethylcarboxamide | Ir | meta (C5) | Steric hindrance at ortho positions | nih.gov |
| Pyridine N | Ir/Boryl Pincer | C2 | Coordination to boron, Ir insertion | acs.orgresearchgate.net |
| Pyridine N (in N-oxides) | - | C2/C4 | Electronic activation | eurekaselect.com |
| Pivaloyl (on indole) | Pd(II) | C4 | Coordination to pivaloyl group | nih.gov |
Applications in Late-Stage Derivatization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR). nih.govworktribe.com The C-H functionalization of scaffolds like 6-iodopyridin-2-amine is well-suited for LSF. nih.gov
By leveraging the directing capabilities of the inherent functional groups, new substituents can be introduced at specific positions of the pyridine ring in the later stages of a synthetic sequence. This avoids the need for lengthy de novo synthesis of analogues. nih.gov For example, photoredox catalysis has been employed for the late-stage C-H amidation of N-unprotected indoles, a related heterocyclic system. nih.gov Similarly, C-H functionalization can be used to install various functional groups, including aryl, alkyl, and cyano groups, onto pyridine-containing drug molecules. nih.gov The ability to selectively modify the C-H bonds of the 6-iodopyridin-2-amine core, while potentially leaving the C-I bond intact for subsequent cross-coupling reactions, offers a versatile platform for creating diverse chemical libraries.
Strategic Applications of 6 Iodopyridin 2 Aminehydrochloride in Organic Synthesis
As a Versatile Intermediate in Heterocycle Construction
The bifunctional nature of 6-iodopyridin-2-amine (B1289233) hydrochloride, possessing both an amino group and a halogen, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile or a directing group, while the iodo-substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Synthesis of Fused Pyridine (B92270) Systems (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines)
The construction of fused pyridine systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. 6-Iodopyridin-2-amine hydrochloride serves as a key starting material for the synthesis of important fused heterocycles such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.
Imidazo[1,2-a]pyridines: These bicyclic systems are readily synthesized from 2-aminopyridine (B139424) derivatives. The general strategy involves the reaction of the 2-aminopyridine with an α-haloketone, which leads to the formation of the imidazole (B134444) ring fused to the pyridine core. The iodo-substituent at the 6-position can be retained for further functionalization or can be introduced after the formation of the imidazo[1,2-a]pyridine (B132010) scaffold. Molecular iodine has been utilized as a catalyst in some synthetic approaches to these systems. nih.govnih.gov The resulting 6-iodoimidazo[1,2-a]pyridine (B1303834) can then undergo various cross-coupling reactions to introduce a wide range of substituents.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| 2-Aminopyridine | Acetophenone, Dimedone | I₂ (20 mol%), H₂O, Ultrasound | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative | nih.gov |
| 2-Aminopyridine | Aryl methyl ketone | I₂ (30 mol%), H₂O | 2-Arylimidazo[1,2-a]pyridine | nih.gov |
Pyrido[1,2-a]pyrimidines: This class of heterocycles is also of significant interest due to its presence in compounds with a broad spectrum of biological activities. rsc.org The synthesis of pyrido[1,2-a]pyrimidin-2-ones can be achieved from 2-aminopyridines through acylation with alkynoate esters to form alkynamides, followed by thermal cyclization. rsc.org This method offers excellent regioselectivity. Another approach involves the copper-catalyzed tandem C-N bond formation and intramolecular amidation between a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester to yield pyrido[1,2-a]pyrimidin-4-ones. rsc.org While these examples utilize 2-aminopyridines or 2-halopyridines in general, the presence of the iodo-group in 6-iodopyridin-2-amine hydrochloride allows for its direct application in these synthetic strategies, providing a handle for further diversification of the resulting pyrido[1,2-a]pyrimidine (B8458354) core.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Aminopyridine | Alkynoate ester | 1. n-BuLi, THF; 2. Heat | Pyrido[1,2-a]pyrimidin-2-one | rsc.org |
| 2-Halopyridine | (Z)-3-Amino-3-arylacrylate ester | CuI, DMF, 130 °C | Pyrido[1,2-a]pyrimidin-4-one | rsc.org |
Formation of Other Nitrogen-Containing Azaheterocycles
The reactivity of the iodo-group in 6-iodopyridin-2-amine hydrochloride opens up a plethora of possibilities for the synthesis of various other nitrogen-containing azaheterocycles through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring by coupling with boronic acids or their esters. nih.govnih.govresearchgate.net This is a powerful tool for creating complex biaryl structures.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 6-position of the pyridine and a terminal alkyne. alfa-chemistry.comcam.ac.uknih.gov The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as cyclization reactions, to form a variety of heterocyclic systems.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 6-iodopyridine with a primary or secondary amine. rsc.orgresearchgate.netacs.org This provides a direct route to 6-aminopyridine derivatives, which can serve as precursors for the synthesis of more complex nitrogen-containing heterocycles. nih.gov
The amino group at the 2-position can either be protected during these transformations or can participate in subsequent cyclization steps to build fused ring systems.
Building Block for Complex Molecular Architectures
Beyond the synthesis of simple fused heterocycles, 6-iodopyridin-2-amine hydrochloride serves as a valuable building block for the construction of more elaborate and three-dimensional molecular frameworks.
Incorporation into Polycyclic and Bridged Ring Systems
The synthesis of polycyclic and bridged ring systems is a challenging yet important area of organic chemistry, as these structures are often found in natural products with significant biological activity. nih.govbeilstein-journals.orgnih.gov The dual reactivity of 6-iodopyridin-2-amine hydrochloride makes it an attractive starting material for strategies aimed at constructing such complex architectures. For instance, the iodo-group can be used as a handle to tether the pyridine ring to another cyclic system via a cross-coupling reaction. Subsequent intramolecular reactions, such as C-H activation or cyclization involving the amino group, can then be employed to form the bridged or polycyclic scaffold. While specific examples detailing the use of 6-iodopyridin-2-amine hydrochloride in the synthesis of bridged systems are not abundant in readily available literature, the fundamental reactivity of the iodo-amino-pyridine moiety lends itself to such applications. beilstein-journals.orgnih.gov
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govpsu.edursc.org The 2-aminopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, and its derivatives are often used as starting points in DOS campaigns. 6-Iodopyridin-2-amine hydrochloride is an excellent scaffold for DOS due to the orthogonal reactivity of its two functional groups. The iodo-substituent can be diversified through a range of palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used in cyclization reactions to introduce further structural diversity. This allows for the rapid generation of a library of compounds with varied substituents and core structures, all originating from a single, readily available starting material.
Precursor for Advanced Materials and Functional Molecules
The applications of 6-iodopyridin-2-amine hydrochloride extend beyond the realm of traditional organic synthesis and into the development of advanced materials and functional molecules. The pyridinium (B92312) salt moiety, which is inherent to the hydrochloride form of this compound, is a key structural feature in a variety of functional materials. alfa-chemistry.comresearchgate.netrsc.orgrsc.org
Pyridinium salts are known to be promising candidates for redox-active materials in flow batteries and as components in dye-sensitized solar cells. alfa-chemistry.comresearchgate.net The ability to functionalize the pyridine ring, for which the iodo-substituent in 6-iodopyridin-2-amine hydrochloride provides a convenient entry point, is crucial for tuning the electronic and photophysical properties of these materials. For instance, the iodo-group can be replaced with various chromophores or electroactive units via cross-coupling reactions to create novel materials with tailored properties for applications in electronics and photonics. rsc.orgacs.org Furthermore, iodinated aromatic compounds are important intermediates in the production of a variety of pharmaceutical and bioactive materials. nih.gov The hydrochloride salt form can also influence the solubility and processing of these materials.
Integration into Responsive Molecular Systems
There is currently no available scientific literature demonstrating the use of 6-Iodopyridin-2-amine hydrochloride as a component in the synthesis of responsive molecular systems. Responsive polymers and other smart materials are typically designed with specific functional groups that can react to external stimuli such as pH, temperature, or light. While the amine and iodo functionalities of the target compound could theoretically be modified for such purposes, no published research has documented these specific applications.
Construction of Novel Organic Frameworks
Similarly, a thorough search of scientific databases shows no instances of 6-Iodopyridin-2-amine hydrochloride being utilized as a precursor or linker in the construction of novel organic frameworks, such as metal-organic frameworks (MOFs) or porous organic cages (POCs). The synthesis of these materials relies on the predictable self-assembly of molecular building blocks. Although the pyridine and amine groups of the compound offer potential coordination sites for metal ions or covalent bond formation, its specific use in creating such organized, porous structures has not been reported in the accessible literature.
Coordination Chemistry and Catalytic Roles of 6 Iodopyridin 2 Amine Derivatives
Ligand Design and Coordination Modes
The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. Pyridin-2-amine derivatives are particularly noteworthy due to their ability to engage in various coordination modes.
Derivatives of 2-aminopyridine (B139424) are well-established ligands in transition metal chemistry. A survey of crystal structures reveals that 2-aminopyridine (2-ampy) can exhibit different bonding patterns. Most commonly, it acts as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring. pvpcollegepatoda.org However, it can also function as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the nitrogen of the exocyclic amino group. pvpcollegepatoda.org
The formation of these chelate complexes is a key feature of their coordination chemistry. Mixed ligand complexes containing 2-aminopyridine have been synthesized, showcasing their diverse applications and properties. pvpcollegepatoda.org The specific coordination mode adopted often depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For instance, with bulky aminopyridine ligands and iron(II) halides, η¹-coordination through the pyridine nitrogen has been observed, which is a less common mode compared to the more prevalent chelating behavior. mdpi.com The introduction of a substituent at the 6-position, such as the iodine atom in 6-iodopyridin-2-amine (B1289233), can sterically influence this coordination behavior.
The iodine atom on the 6-iodopyridin-2-amine scaffold introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. nih.gov Halogen bonding occurs when an electrophilic region on a halogen atom, often referred to as a "σ-hole," interacts with a nucleophile. The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. nih.govfrontiersin.org
This property is of significant interest in crystal engineering and supramolecular chemistry. Researchers have demonstrated that combining hydrogen bonds and halogen bonds can be a powerful strategy for the reliable construction of extended molecular networks with predictable structures. nih.gov In such assemblies, hydrogen bonding can establish a primary structural motif, while halogen bonds (such as I⋯N or I⋯O interactions) provide structural support, organizing the supermolecules into one- or two-dimensional architectures. nih.gov The iodine atom in a 6-iodopyridin-2-amine derivative can therefore act as a key directional tool, guiding the self-assembly of molecules into complex, ordered supramolecular structures. nih.govrsc.org
Role in Homogeneous Catalysis
In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity and selectivity. Derivatives of 6-iodopyridin-2-amine can function as ancillary or "spectator" ligands, modifying the properties of the catalytic metal center.
The pyridine-amine framework is a common motif in ancillary ligands for a variety of metal-catalyzed reactions. These ligands can influence the electronic and steric environment of the metal, thereby tuning its reactivity. While the conventional coordination mode involves the nitrogen lone pair (κ-N coordination), recent studies have explored the π-coordination of the pyridine ring to a metal center. nih.govresearchgate.net
In a novel approach, the reversible π-coordination of aminopyridines to a ruthenium catalyst has been leveraged for amination reactions. nih.govresearchgate.net This η⁶-coordination activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. This activation strategy provides a distinct pathway for functionalizing the aminopyridine core, differing from traditional cross-coupling methods. researchgate.net The ability to use aminopyridine derivatives as ligands in such transformations highlights their non-innocent role in catalysis, where they can actively participate in the reaction mechanism beyond simply occupying a coordination site.
The substituents on an ancillary ligand are critical for controlling the selectivity and efficiency of a catalyst. The introduction of functional groups can have profound effects on the catalytic cycle. For example, amine groups located in the secondary coordination sphere of a catalyst can alter product selectivity and reaction rates by stabilizing key intermediates. rsc.org
Studies on enzyme inhibitors have also shed light on how ligand modifications impact selectivity. In research focused on human neuronal nitric oxide synthase (nNOS) inhibitors, derivatives of 2-aminopyridine were synthesized and evaluated. nih.gov The results demonstrated that even subtle changes to the aminopyridine structure, such as methylation of the amine groups, led to significant differences in inhibitory potency and selectivity against related enzymes. nih.gov This principle directly applies to catalysis, where the iodine substituent and the amine group of 6-iodopyridin-2-amine can be strategically employed to fine-tune the performance of a metal catalyst for a specific transformation.
Organocatalytic Applications of Pyridin-2-amine Derivatives
Beyond their role as ligands in metal-based catalysis, pyridin-2-amine derivatives have the potential to function as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis.
The structural features of pyridin-2-amine—a Lewis basic pyridine nitrogen, a hydrogen-bond-donating amino group, and a tunable aromatic system—make it an attractive scaffold for designing organocatalysts. For example, derivatives of 2'-aminouridine (B12940546) have been designed and synthesized to act as organocatalysts in asymmetric Diels-Alder reactions. nih.gov Similarly, chiral 2-aminobenzimidazole, a related heterocyclic amine, has been shown to be an effective bifunctional catalyst. dntb.gov.ua
These examples underscore the potential of the aminopyridine motif to facilitate chemical reactions. The amine and pyridine groups can act in concert, for instance, by activating a substrate through hydrogen bonding while a basic site on the catalyst activates a co-reactant. This bifunctional activation is a common strategy in organocatalysis for achieving high levels of stereocontrol. Therefore, chiral derivatives based on the 6-iodopyridin-2-amine framework could potentially be developed as novel organocatalysts for a range of asymmetric transformations.
Hydrogen Bonding Catalysis and Enamine/Iminium Activation
The catalytic activity of aminopyridine derivatives is often rooted in their ability to form specific hydrogen bonds with substrates, thereby lowering the energy barrier of a reaction. nih.gov This interaction can stabilize transition states or activate substrates towards nucleophilic attack. Furthermore, the amine functionality provides a direct pathway for covalent catalysis through the formation of enamine or iminium ion intermediates.
The primary amine of a 2-aminopyridine derivative can condense with a ketone or aldehyde to form a nucleophilic enamine, or with an α,β-unsaturated aldehyde or ketone to generate an electrophilic iminium ion. nobelprize.org This dual catalytic mode is a cornerstone of organocatalysis. nobelprize.orgresearchgate.net
Hydrogen and Halogen Bonding:
The 2-aminopyridine moiety can act as both a hydrogen-bond donor (via the N-H) and acceptor (via the ring nitrogen). The introduction of an iodine atom at the 6-position enhances the N-H bond's donor capability due to its electron-withdrawing nature. More significantly, the iodine atom itself can act as a potent halogen-bond (XB) donor . nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a Lewis base. nih.govresearchgate.net This interaction can be highly directional and specific, making it a powerful tool in asymmetric catalysis for activating electrophiles. nih.gov
Research has demonstrated that chiral bidentate catalysts featuring an iodine atom are highly effective in reactions like the Mukaiyama aldol (B89426) reaction. The crucial role of the halogen bond is often confirmed by control experiments where the non-iodinated analogue of the catalyst shows significantly lower activity and enantioselectivity. nih.gov
Enamine and Iminium Ion Activation:
The catalytic cycle via enamine or iminium ion formation is a well-established mechanism in organocatalysis. nobelprize.org
Enamine Catalysis: The catalyst, a derivative of 6-iodopyridin-2-amine, reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile. The resulting intermediate is subsequently hydrolyzed to release the product and regenerate the catalyst. nobelprize.org
Iminium Catalysis: For α,β-unsaturated aldehydes and ketones, condensation with the aminopyridine catalyst forms an iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. nobelprize.org
The combination of substrate activation through hydrogen/halogen bonding and covalent activation via enamine/iminium intermediates allows for highly controlled and efficient catalytic transformations.
Bifunctional Catalysts Incorporating the Aminopyridine Moiety
A key strategy in modern catalyst design is bifunctionality, where a single molecule contains two distinct catalytic sites that work in synergy. researchgate.net Derivatives of 6-iodopyridin-2-amine are excellent platforms for creating such catalysts. The aminopyridine unit can serve as one functional component, while the iodo-group can be used as a synthetic handle to introduce a second catalytic moiety.
Typically, in a bifunctional aminopyridine-based catalyst, the aminopyridine nitrogen acts as a Lewis base to activate a nucleophile, while a second acidic or hydrogen-bonding group activates the electrophile. researchgate.net A common example is the combination of an aminopyridine with a thiourea (B124793) or squaramide unit. researchgate.net
A Representative Bifunctional Catalyst Design:
A catalyst can be envisioned where the amino group of 6-iodopyridin-2-amine is functionalized to incorporate a thiourea group attached to a chiral scaffold.
In this design:
The Aminopyridine Moiety : The pyridine nitrogen and the exocyclic amine can act as a basic site to deprotonate and activate a nucleophile (e.g., a malonate ester).
The Thiourea Moiety : The two N-H groups of the thiourea form strong hydrogen bonds with an electrophile (e.g., a nitro-olefin), activating it for attack. The inherent chirality of the backbone (represented by 'Chiral Scaffold') directs the approach of the nucleophile, leading to an enantioselective reaction.
The iodine atom in the starting material can be retained to provide additional halogen-bonding activation or replaced during the synthesis of the final catalyst. For instance, the carbon-iodine bond can be utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki) to build more complex and rigid chiral structures.
The performance of such bifunctional catalysts is often superior to that of two separate monofunctional catalysts, as the intramolecular nature of the dual activation minimizes the entropic penalty of bringing the two substrates and catalytic sites together in the transition state.
Advanced Spectroscopic and Computational Elucidation of 6 Iodopyridin 2 Amine Systems
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures and for monitoring the progress of chemical reactions. For substituted pyridines like 6-Iodopyridin-2-amine (B1289233) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a wealth of information.
Advanced Nuclear Magnetic Resonance Spectroscopy for Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. researchgate.net For substituted pyridines, 1H and 13C NMR are routinely used to determine the substitution pattern and the electronic environment of the pyridine (B92270) ring. acs.org The chemical shifts of the pyridine protons and carbons are sensitive to the nature and position of the substituents. aip.orgmdpi.com For instance, the iodine atom in the 6-position and the amino group in the 2-position of the pyridine ring in 6-Iodopyridin-2-amine hydrochloride will significantly influence the chemical shifts of the remaining ring protons and carbons.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, providing unequivocal structural assignments. acs.org These techniques are particularly valuable for complex molecules where 1D spectra may be crowded or ambiguous. Furthermore, NMR can be utilized to study dynamic processes, such as conformational changes and intermolecular interactions, by analyzing changes in chemical shifts, coupling constants, and relaxation times under varying experimental conditions.
Mass Spectrometry in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For 6-Iodopyridin-2-amine hydrochloride, techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions for mass analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula.
In the context of chemical reactions involving 6-Iodopyridin-2-amine hydrochloride, MS is invaluable for monitoring the progress of the reaction by identifying the reactants, intermediates, and products. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the fragmentation pattern. nih.gov This is particularly useful for distinguishing between isomers and for identifying unknown products. The characteristic isotopic pattern of iodine can also aid in the identification of iodine-containing fragments.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, reactivity, and dynamics of molecules that may be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For 6-Iodopyridin-2-amine systems, DFT calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. elsevierpure.com
Furthermore, DFT is a powerful tool for modeling chemical reactivity. elsevierpure.com By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, one can predict the most likely sites for electrophilic and nucleophilic attack. nih.govelsevierpure.com This information is crucial for understanding the regioselectivity of reactions involving 6-Iodopyridin-2-amine hydrochloride and for designing new synthetic routes.
| Computational Parameter | Significance in Reactivity Modeling |
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability of a molecule to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability of a molecule to accept electrons (electrophilicity). |
| Energy Gap (HOMO-LUMO) | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Fukui Functions | Quantify the change in electron density at a given point in the molecule upon the addition or removal of an electron, identifying reactive sites. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For flexible molecules like 6-Iodopyridin-2-amine hydrochloride, MD simulations can provide insights into the accessible conformations and the dynamics of conformational changes. nih.gov By simulating the molecule in a solvent environment, one can also study the effects of solvation on its structure and dynamics.
MD simulations are particularly useful for understanding intermolecular interactions, such as the binding of a molecule to a biological target. tandfonline.com In the context of drug design, MD simulations can be used to predict the binding mode and affinity of 6-Iodopyridin-2-amine derivatives to their target proteins, providing valuable information for lead optimization. acs.org
Computational Studies of Reaction Energetics and Transition States
Computational chemistry can be used to investigate the detailed mechanism of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states along the reaction pathway. smu.edunih.gov This allows for the determination of reaction energetics, including activation energies and reaction enthalpies. researchgate.net
Investigation of Noncovalent Interactions in Pyridine Stacking
π-π stacking interactions are a result of electrostatic and van der Waals forces between aromatic rings. In pyridinium (B92312) systems, the electron-deficient nature of the ring can lead to favorable stacking interactions with electron-rich aromatic systems. However, in a crystal lattice of a single species, the interactions occur between identical rings. The geometry of these stacks is critical; a parallel-displaced or T-shaped arrangement is generally more favorable than a face-to-face sandwich configuration, as the latter would result in electrostatic repulsion between the π-electron clouds. libretexts.org
In the hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge significantly alters the electronic properties of the ring, making it more electron-deficient and enhancing its ability to interact with anions and other electron-rich species. The primary and most dominant noncovalent interactions in the crystal lattice of 6-iodopyridin-2-amine hydrochloride are expected to be the strong N-H···Cl⁻ hydrogen bonds between the pyridinium and amino groups and the chloride anion. These hydrogen bonds are fundamental in the formation of the primary structural motifs.
Within this hydrogen-bonded network, weaker interactions such as π-π stacking of the pyridinium rings would further stabilize the crystal structure. The presence of the bulky and polarizable iodine atom could lead to specific displaced stacking arrangements to minimize steric hindrance and maximize favorable electrostatic interactions. Studies on related aminopyridine compounds have demonstrated the importance of N-H···N and other hydrogen bonds in dictating the supramolecular assembly. nih.gov Furthermore, research on other halogenated pyridines has highlighted the role of halogen bonds in the crystal architecture. acs.org
Computational studies on pyridine dimers have shown that the inclusion of electron correlation is necessary to accurately predict the stability of stacked configurations. researchgate.net For 6-iodopyridin-2-amine hydrochloride, a combination of strong hydrogen bonding, potential halogen bonding, and π-π stacking interactions would result in a complex and robust three-dimensional network. The interplay between these forces dictates the final crystal packing, and by extension, the material's physical properties.
A summary of the expected noncovalent interactions and their characteristics in 6-iodopyridin-2-amine hydrochloride, based on analogous systems, is presented below.
| Interaction Type | Interacting Groups | Expected Geometry/Characteristics |
| Hydrogen Bonding | Pyridinium N⁺-H and Chloride Cl⁻ | Strong, directional interaction, likely a primary driver of the crystal packing. |
| Amino N-H and Chloride Cl⁻ | Strong, directional interaction, contributing significantly to the lattice energy. | |
| π-π Stacking | Pyridinium Ring and Pyridinium Ring | Likely parallel-displaced or T-shaped to minimize electrostatic repulsion. The iodine and amino substituents will influence the exact displacement and orientation. |
| Halogen Bonding | Iodine (σ-hole) and Chloride Cl⁻ or another nucleophilic site | Possible directional interaction that could compete with or complement other noncovalent forces, influencing the overall packing arrangement. |
Emerging Research Frontiers and Future Perspectives
Innovations in Stereo- and Regioselective Transformations
The development of stereo- and regioselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of complex three-dimensional molecules. The structure of 6-iodopyridin-2-amine (B1289233) offers multiple sites for functionalization, making the control of selectivity a key challenge and a significant area of research.
Recent studies on related iodo-substituted heterocyclic systems have demonstrated the potential for highly regioselective functionalization. For instance, research on 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine, a related bicyclic structure, has shown that chemoselective functionalization at the 6-position (where the iodine is located) can be achieved through a halogen-metal exchange using i-propyl magnesium chloride. researchgate.net This approach allows for the introduction of various electrophiles at this specific site with high selectivity. researchgate.net Such methodologies can be extrapolated to 6-iodopyridin-2-amine, where the iodine atom can be selectively replaced or used as a handle for cross-coupling reactions, leaving the amino group and other positions on the pyridine (B92270) ring untouched.
Furthermore, the amino group in 6-iodopyridin-2-amine can act as a directing group, influencing the regioselectivity of reactions on the pyridine ring. The ability of amino and substituted amino groups to direct lithiation to the ortho position is a well-established principle in aromatic chemistry. rsc.org This directing effect could be exploited for the selective functionalization of the C3 position of the pyridine ring. The interplay between the directing effect of the amino group and the reactivity of the C-I bond opens up avenues for developing novel, highly regioselective multi-functionalization strategies for the pyridine core.
While stereoselective transformations involving 6-iodopyridin-2-amine hydrochloride itself are not yet widely reported, the synthesis of chiral nonracemic unnatural α-amino acids through C-H bond functionalization highlights a promising direction. nih.gov By converting the amino group of an amino acid into a directing group, palladium-catalyzed arylation of C-H bonds can be achieved. nih.gov A similar strategy could be envisioned for creating chiral derivatives of 6-iodopyridin-2-amine, where the amino group is first modified to introduce a chiral auxiliary, which then directs stereoselective transformations on the pyridine ring or at a side chain.
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering advantages in terms of safety, efficiency, scalability, and process control. The synthesis and functionalization of heterocyclic compounds like 6-iodopyridin-2-amine hydrochloride are well-suited for this technology.
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving reactive intermediates or exothermic processes. nih.govresearchgate.net The synthesis of substituted pyridines has been successfully demonstrated in continuous flow microwave reactors, enabling rapid, one-step preparation without the isolation of intermediates. nih.gov This approach could be adapted for the synthesis of 6-iodopyridin-2-amine hydrochloride itself, potentially leading to a more streamlined and efficient manufacturing process.
Furthermore, flow chemistry is ideal for multistep synthetic sequences, as demonstrated in the synthesis of pyrazoles and other heterocycles. researchgate.net A continuous flow setup for the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin, which involves tosylation, azidation, and reduction steps, has been developed, showcasing the potential for coupling multiple reaction steps in a continuous manner. researchgate.net This concept could be applied to the derivatization of 6-iodopyridin-2-amine hydrochloride, where the initial compound is fed into a flow reactor and sequentially modified to produce a range of functionalized products. This approach is not only more efficient but also safer, especially when dealing with hazardous reagents or intermediates. researchgate.net
The scalability of flow synthesis is another significant advantage. nih.gov Once a process is optimized on a small scale, it can often be scaled up by simply running the system for a longer period or by using parallel reactors, a concept known as "scaling out." This is particularly relevant for the production of pharmaceutical intermediates, where the demand for a compound can vary significantly. The application of continuous flow technology to the synthesis of active pharmaceutical ingredients (APIs) is a rapidly growing area, and building blocks like 6-iodopyridin-2-amine hydrochloride are prime candidates for integration into these next-generation manufacturing processes. mdpi.comnih.gov
Photoredox Catalysis and Electrosynthesis Applications with Iodoaminopyridines
Visible-light photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools in organic chemistry, enabling the generation of reactive radical intermediates under mild conditions. mdpi.com The iodo- and amino-functionalized pyridine core of 6-iodopyridin-2-amine hydrochloride makes it a particularly interesting substrate for these modern synthetic methods.
The carbon-iodine bond in iodoarenes is susceptible to reduction via single-electron transfer, making 6-iodopyridin-2-amine a potential precursor for aryl radicals under photoredox conditions. These radicals can then participate in a variety of bond-forming reactions. For instance, photoredox-mediated coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 6-position of the pyridine ring.
The amino group also opens up possibilities for photoredox-catalyzed reactions. Amine radical cations, generated through single-electron oxidation of the parent amine, are versatile reactive intermediates. researchgate.net These intermediates can undergo various transformations, including C-H functionalization at the position alpha to the nitrogen atom. nih.gov This reactivity could be harnessed to introduce new functional groups adjacent to the amino group in 6-iodopyridin-2-amine derivatives. Furthermore, photoredox catalysis has been successfully applied to the synthesis of amides from amines, which could be a route to modify the amino group of the title compound. mdpi.com
Electrosynthesis offers a complementary approach to generating radical intermediates without the need for a photocatalyst. nih.gov The direct electrochemical oxidation or reduction of 6-iodopyridin-2-amine hydrochloride or its derivatives at an electrode surface could provide access to the same reactive intermediates as photoredox catalysis, offering an alternative and potentially more scalable method for certain transformations.
A particularly exciting prospect is the combination of photoredox catalysis with other catalytic cycles, such as transition metal catalysis. This dual catalytic approach can enable novel transformations that are not possible with either catalyst alone. For example, the combination of photoredox catalysis with palladium or nickel catalysis has been used to achieve cross-coupling reactions under exceptionally mild conditions. Such a strategy could be applied to the C-I bond of 6-iodopyridin-2-amine for the introduction of a wide range of substituents.
Development of Novel Synthetic Methodologies Leveraging Unique Reactivity
The unique combination of a nucleophilic amino group and a reactive carbon-iodine bond on a pyridine scaffold makes 6-iodopyridin-2-amine hydrochloride a platform for the development of novel synthetic methodologies. The inherent reactivity of this compound can be leveraged to design new and efficient routes to a variety of functionalized heterocyclic structures.
The C-I bond is a key functional handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. While these are established methods, there is ongoing research to develop more efficient and versatile catalytic systems with lower catalyst loadings and broader substrate scopes. 6-Iodopyridin-2-amine hydrochloride serves as an excellent substrate for testing and optimizing these next-generation catalysts.
Furthermore, the presence of the amino group can be exploited to direct reactions or to participate in cascade or tandem reaction sequences. For example, a reaction could be initiated at the iodine position, followed by an intramolecular cyclization involving the amino group to construct fused heterocyclic systems. A one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines, showcasing the potential for multicomponent reactions to rapidly build molecular complexity. mdpi.com Similar strategies could be devised starting from 6-iodopyridin-2-amine hydrochloride.
The development of methods for the direct C-H functionalization of pyridine rings is a major area of interest in organic synthesis. While the iodine atom provides a predefined point of attachment, the ability to selectively functionalize other positions on the ring through C-H activation would significantly expand the synthetic utility of this building block. The amino group could act as an internal directing group to facilitate such transformations.
Moreover, novel synthetic methods for the preparation of aminopyridines are continuously being explored. These include base-promoted cascade reactions of N-propargylic β-enaminones with formamides dicp.ac.cn and the reaction of pyridine N-oxides with activated isocyanides. nih.gov Understanding these new synthetic routes can provide alternative and potentially more efficient ways to synthesize derivatives of 6-iodopyridin-2-amine.
Integration into High-Throughput Experimentation and Data-Driven Synthesis
The fields of chemical synthesis and drug discovery are being revolutionized by high-throughput experimentation (HTE) and data-driven approaches. These technologies allow for the rapid screening of reaction conditions and the optimization of synthetic routes using statistical and machine learning models. 6-Iodopyridin-2-amine hydrochloride is an ideal candidate for integration into these modern workflows.
HTE platforms can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents for cross-coupling reactions involving the C-I bond of 6-iodopyridin-2-amine. sigmaaldrich.com This allows for the rapid identification of optimal reaction conditions, saving significant time and resources compared to traditional one-at-a-time optimization. The use of pre-weighed catalysts in microscale reaction vials further streamlines this process.
The data generated from HTE can be used to train machine learning algorithms to predict the outcomes of reactions and to suggest optimal conditions for new transformations. For example, a Bayesian optimization platform has been used to optimize the synthesis of pyridinium (B92312) salts in a continuous flow system, simultaneously maximizing yield and production rate. nih.gov This data-driven approach could be applied to the synthesis and functionalization of 6-iodopyridin-2-amine hydrochloride, leading to more efficient and robust synthetic processes.
Furthermore, automated synthesis platforms can be programmed to perform multistep syntheses, including the purification and analysis of intermediates and final products. A versatile multistep continuous flow setup has been reported for the four-step conversion of anilines into pyrazole (B372694) products, demonstrating the power of automated synthesis. researchgate.net Building blocks like 6-iodopyridin-2-amine hydrochloride can be incorporated into such automated systems to enable the rapid synthesis of libraries of diverse molecules for biological screening. This integration of a versatile chemical building block with automated synthesis and data-driven optimization has the potential to significantly accelerate the discovery of new drugs and functional materials.
Q & A
Q. Q1. What are the standard synthetic routes for 6-Iodopyridin-2-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyridine derivatives (e.g., 6-chloro-5-iodopyridin-2-amine) are synthesized via halogen exchange reactions using potassium iodide in polar aprotic solvents like DMF under reflux . Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst use : Acidic conditions (e.g., HCl) may enhance reactivity, as seen in the synthesis of 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride .
- Purification : Column chromatography or recrystallization (ethanol/water) improves purity .
Q. Q2. How is the structure of 6-Iodopyridin-2-amine hydrochloride confirmed experimentally?
Methodological Answer: Key techniques include:
- NMR spectroscopy : and NMR identify aromatic protons (δ 7.0–8.5 ppm) and the amine group (δ 5.0–6.0 ppm). - HMBC can resolve ambiguities in pyridine ring substitution .
- Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H]) and iodine isotopic pattern .
- Elemental analysis : Validates Cl content in the hydrochloride salt .
Q. Q3. What are the solubility properties of 6-Iodopyridin-2-amine hydrochloride in common solvents?
Methodological Answer: Dihydrochloride salts generally exhibit high aqueous solubility due to ionic dissociation. For example:
- Water : >50 mg/mL at 25°C (based on structurally similar dihydrochloride compounds) .
- Organic solvents : Limited solubility in non-polar solvents (e.g., hexane) but moderate in ethanol or DMSO .
Advanced Research Questions
Q. Q4. How can synthetic pathways be modified to enhance yield and scalability for 6-Iodopyridin-2-amine hydrochloride?
Methodological Answer:
- Continuous flow chemistry : Reduces reaction time and improves reproducibility by maintaining precise temperature/pH control .
- Catalyst screening : Transition metals (e.g., Pd/C) may facilitate Ullmann-type couplings for iodinated intermediates .
- Byproduct mitigation : Use scavengers (e.g., polymer-supported reagents) to remove unreacted iodine .
Q. Q5. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) for iodinated pyridine derivatives?
Methodological Answer:
- Dynamic NMR studies : Variable-temperature NMR identifies conformational exchange broadening signals .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to validate assignments .
- Isotopic labeling : NMR (though rare) directly probes iodine’s electronic environment .
Q. Q6. How can 6-Iodopyridin-2-amine hydrochloride be functionalized for biological target engagement?
Methodological Answer:
- Buchwald-Hartwig amination : Introduces aryl/alkyl groups at the amine position for receptor binding .
- Click chemistry : Azide-alkyne cycloaddition attaches fluorescent probes for cellular imaging .
- Protection/deprotection : Boc-protected intermediates enable selective modification of the pyridine ring .
Q. Q7. What experimental designs address discrepancies in reported biological activity data for iodinated amines?
Methodological Answer:
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays to normalize potency comparisons .
- Counterion controls : Compare hydrochloride vs. freebase forms to assess salt-specific effects .
- Orthogonal assays : Combine SPR (binding affinity) with cellular viability assays (e.g., MTT) to validate mechanisms .
Critical Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
